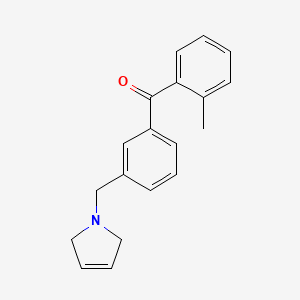![molecular formula C21H31NO3 B1327276 Ethyl 7-Oxo-7-[2-(Piperidinomethyl)phenyl]heptanoat CAS No. 898773-97-2](/img/structure/B1327276.png)
Ethyl 7-Oxo-7-[2-(Piperidinomethyl)phenyl]heptanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate is a synthetic compound with the molecular formula C21H31NO3 and a molecular weight of 345.5 g/mol.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and as a component in various industrial processes.
Vorbereitungsmethoden
The synthesis of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate typically involves the reaction of 2-(piperidinomethyl)benzaldehyde with ethyl 7-oxoheptanoate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is then heated under reflux conditions to facilitate the reaction, followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinomethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular signaling pathways. This can lead to changes in cellular processes such as metabolism, gene expression, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate can be compared with other similar compounds, such as:
Ethyl 7-oxo-7-[2-(morpholinomethyl)phenyl]heptanoate: This compound has a similar structure but contains a morpholinomethyl group instead of a piperidinomethyl group.
Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate: This compound contains a pyrrolidinomethyl group instead of a piperidinomethyl group.
The uniqueness of Ethyl 7-oxo-7-[2-(piperidinomethyl)phenyl]heptanoate lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl 7-oxo-7-[2-(piperidin-1-ylmethyl)phenyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-4-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNGQFBEFMZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643627 |
Source


|
| Record name | Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-97-2 |
Source


|
| Record name | Ethyl 7-oxo-7-{2-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)
![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)
![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)




